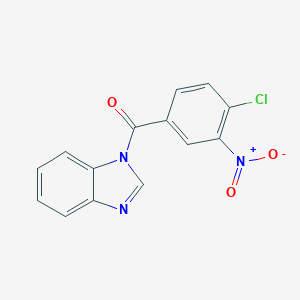
1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzoimidazole ring attached to a 4-chloro-3-nitrophenyl group through a methanone linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzoimidazole Ring: The benzoimidazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the benzoimidazole ring with the 4-chloro-3-nitrophenyl group through a methanone linkage, often using a Friedel-Crafts acylation reaction with appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Hydroxyl Derivatives: Oxidation reactions can introduce hydroxyl groups.
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.
科学研究应用
1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
作用机制
The mechanism of action of 1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
1-({4-chloro-3-nitrophenyl}carbonyl)-1H-benzimidazole can be compared with other similar compounds, such as:
Benzoimidazol-1-yl-(4-chloro-phenyl)-methanone: Lacks the nitro group, resulting in different reactivity and applications.
Benzoimidazol-1-yl-(4-nitro-phenyl)-methanone:
Benzoimidazol-1-yl-(3-nitro-phenyl)-methanone: Positional isomer with different reactivity and biological activity.
The uniqueness of this compound lies in the combination of the chloro and nitro groups, which impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H8ClN3O3 |
|---|---|
分子量 |
301.68g/mol |
IUPAC 名称 |
benzimidazol-1-yl-(4-chloro-3-nitrophenyl)methanone |
InChI |
InChI=1S/C14H8ClN3O3/c15-10-6-5-9(7-13(10)18(20)21)14(19)17-8-16-11-3-1-2-4-12(11)17/h1-8H |
InChI 键 |
WIHYVEXSAJPIBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


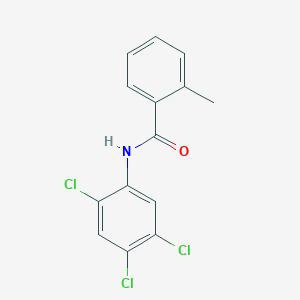
![Propyl 4-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B404867.png)
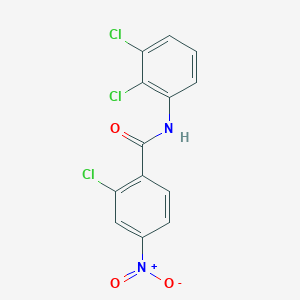
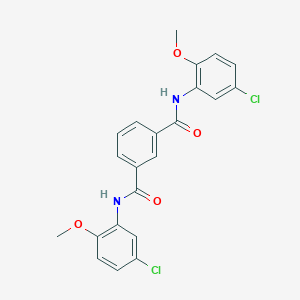
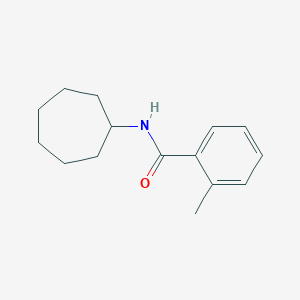
![N-[4-(butan-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B404874.png)
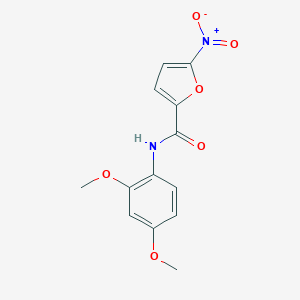
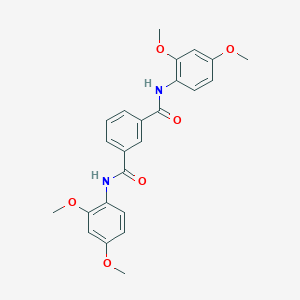

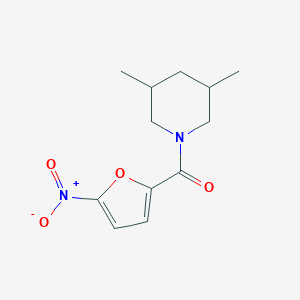
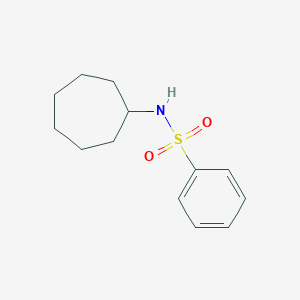
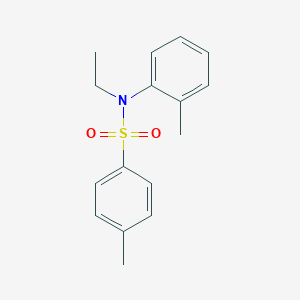
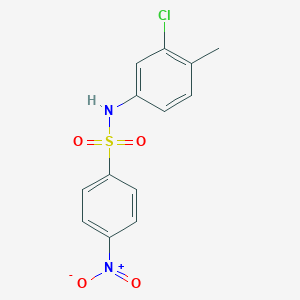
![Dimethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B404882.png)
